ERβ Selectivity Over ERα: A Direct Head-to-Head Binding Affinity Comparison
The compound demonstrates high-affinity binding to the estrogen receptor beta (ERβ) isoform while exhibiting markedly weaker interaction with estrogen receptor alpha (ERα). This selectivity is quantitatively defined by a comparison of IC50 values from identical radioligand binding assays [1].
| Evidence Dimension | Inhibition of [³H]17β-estradiol binding (IC50) |
|---|---|
| Target Compound Data | 9.5 nM (mouse ERβ) |
| Comparator Or Baseline | 821 nM (rat ERα) |
| Quantified Difference | ~86-fold greater potency for ERβ over ERα |
| Conditions | Radioligand binding assay using [³H]17β-estradiol; receptors expressed in Escherichia coli |
Why This Matters
An ~86-fold selectivity window for ERβ over ERα is a critical differentiator for research programs focused on tissue-specific estrogen signaling, reducing the confounding variable of ERα-mediated effects.
- [1] BindingDB. BDBM50154053: 2-(4-Hydroxy-phenyl)-benzooxazol-6-ol. IC50 data for mouse ERβ (9.5 nM) and rat ERα (821 nM). Accessed 2026. View Source
